molecular formula C35H39F2N5O4 B13855705 3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2379324-96-4

3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13855705
CAS No.: 2379324-96-4
M. Wt: 631.7 g/mol
InChI Key: UUTGGLAAILHJKB-UHFFFAOYSA-N
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Description

3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound known for its significant applications in pharmaceutical research. This compound is often associated with the risperidone family, which is used in the treatment of various psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various fluorinated analogs .

Scientific Research Applications

3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The exact pathways involved are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Risperidone: A well-known antipsychotic medication.

    Paliperidone: An active metabolite of risperidone with similar pharmacological properties.

    Iloperidone: Another antipsychotic with a similar chemical structure.

Uniqueness

What sets 3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which confer specific pharmacological properties and potential therapeutic benefits .

Properties

CAS No.

2379324-96-4

Molecular Formula

C35H39F2N5O4

Molecular Weight

631.7 g/mol

IUPAC Name

3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C35H39F2N5O4/c1-21-26(35(45)42-13-2-3-30(43)34(42)38-21)12-16-40-14-8-23(9-15-40)33(44)27-6-4-24(36)19-29(27)41-17-10-22(11-18-41)32-28-7-5-25(37)20-31(28)46-39-32/h4-7,19-20,22-23,30,43H,2-3,8-18H2,1H3

InChI Key

UUTGGLAAILHJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F

Origin of Product

United States

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